N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide
CAS No.:
Cat. No.: VC15188939
Molecular Formula: C24H28N2O4S
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O4S |
|---|---|
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C24H28N2O4S/c1-17-11-8-9-14-21(17)24(27)25-23-22(31(28,29)20-12-6-5-7-13-20)18(2)19(3)26(23)15-10-16-30-4/h5-9,11-14H,10,15-16H2,1-4H3,(H,25,27) |
| Standard InChI Key | ZVBBRYMPBZPOTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2CCCOC)C)C)S(=O)(=O)C3=CC=CC=C3 |
Introduction
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide is a complex organic compound featuring a pyrrole ring structure. This compound is characterized by its unique combination of functional groups, including a methoxypropyl group, dimethyl groups, and a phenylsulfonyl moiety. These structural elements contribute to its distinctive chemical properties and potential biological activities.
Synthesis and Chemical Reactions
The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide typically involves multi-step organic reactions. Key reagents may include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reagents and conditions used during these reactions.
Biological Activity and Potential Applications
Research indicates that this compound exhibits potential biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. Ongoing studies aim to elucidate its full pharmacological profile and therapeutic potential.
Related Compounds
Several compounds share structural similarities with N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide | C21H30N2O4S | Contains a methoxyethyl group instead of methoxypropyl |
| 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amide | C19H26N2O4S | Lacks the benzamide moiety |
| N-[1-(3-methoxypropyl)-4,5-dimethylpyrrolidin-2-amine] | C18H26N2O | Contains a pyrrolidine ring instead of pyrrole |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume